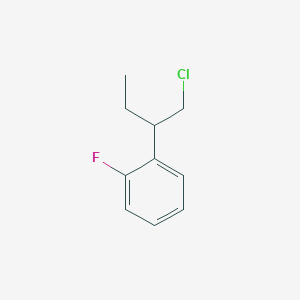

1-(1-Chlorobutan-2-YL)-2-fluorobenzene

Description

Significance of Halogenated Organic Compounds in Modern Chemical Research

Halogenated organic compounds, which are organic compounds containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of immense importance in modern chemical research. naturvardsverket.senih.gov These compounds are widely utilized in various sectors, including pharmaceuticals, agrochemicals, and materials science. science.govchromatographyonline.com The introduction of halogens into an organic molecule can dramatically alter its physical and chemical properties, leading to enhanced efficacy, stability, or novel functionalities. nih.gov

The persistence and, in some cases, the environmental impact of certain halogenated compounds have also been a subject of extensive study, driving research towards understanding their behavior and developing more benign alternatives. nih.govscience.gov The versatility of these compounds makes them central to many synthetic strategies, where they often serve as key intermediates in the construction of more complex molecules. science.gov

Strategic Importance of Fluorine and Chlorine Substituents in Molecular Design

The inclusion of fluorine and chlorine atoms in a molecule is a strategic decision made by chemists to fine-tune its properties for a specific purpose. Fluorine, being the most electronegative element, can significantly influence a molecule's electronic properties, pKa, and metabolic stability. mdpi.comacs.orgacs.orgtandfonline.com In medicinal chemistry, the substitution of hydrogen with fluorine can enhance a drug's binding affinity to its target protein and improve its pharmacokinetic profile by blocking metabolic pathways. mdpi.comacs.orgtandfonline.com

Chlorine, while also an electronegative halogen, offers a different set of advantages. The carbon-chlorine bond is a versatile functional group in organic synthesis, readily participating in nucleophilic substitution and elimination reactions. fiveable.menih.govencyclopedia.pub This reactivity allows for the further elaboration of the molecular structure. fiveable.me The presence of chlorine can also influence a molecule's conformation and lipophilicity, which are critical factors in its biological activity. nih.gov The combination of both fluorine and chlorine in a single molecule, such as 1-(1-Chlorobutan-2-YL)-2-fluorobenzene, presents a unique opportunity to leverage the distinct properties of each halogen.

Structural Features and Nomenclature of this compound

The structure of this compound is characterized by a benzene (B151609) ring substituted with both a fluorine atom and a chlorobutyl group. The nomenclature, guided by the International Union of Pure and Applied Chemistry (IUPAC) rules, systematically describes this arrangement. jove.comlibretexts.orglibretexts.orgopenstax.orgyoutube.com

The parent name of the compound is "benzene." The substituents are a fluoro group and a (1-chlorobutan-2-yl) group. According to IUPAC nomenclature for disubstituted benzenes, the positions of the substituents are indicated by numbers. jove.comlibretexts.org In this case, the "2-fluoro" indicates that the fluorine atom is on the second carbon of the benzene ring, relative to the point of attachment of the larger alkyl group, which is assigned position one. The alkyl substituent itself is a four-carbon chain (butane) with a chlorine atom on the first carbon and is attached to the benzene ring at its second carbon, hence "1-chlorobutan-2-yl."

Interactive Data Table: Structural and Chemical Information

| Property | Value |

| Molecular Formula | C10H12ClF |

| IUPAC Name | This compound |

| Parent Compound | Benzene |

| Substituent 1 | 2-Fluoro |

| Substituent 2 | (1-Chlorobutan-2-yl) |

Overview of Research Trajectories and Objectives Pertaining to this compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues for investigation. The primary objectives of research involving this compound would likely revolve around its synthesis, characterization, and exploration of its potential applications based on its chemical features.

Research could focus on developing efficient synthetic routes to this and related compounds. This would involve exploring various halogenation and alkylation strategies. Once synthesized, a thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and understand its conformational preferences.

Given the presence of both fluorine and chlorine, this compound could be a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. Studies might investigate its reactivity, exploring how the interplay between the fluoro and chlorobutyl substituents influences its chemical behavior in various reactions. Furthermore, computational studies could be employed to predict its properties and potential biological activities, guiding future experimental work.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12ClF |

|---|---|

Molecular Weight |

186.65 g/mol |

IUPAC Name |

1-(1-chlorobutan-2-yl)-2-fluorobenzene |

InChI |

InChI=1S/C10H12ClF/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 |

InChI Key |

GSTHEDVZCACJPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCl)C1=CC=CC=C1F |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Chlorobutan 2 Yl 2 Fluorobenzene

Retrosynthetic Analysis of 1-(1-Chlorobutan-2-YL)-2-fluorobenzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves mentally breaking bonds to identify potential synthetic pathways.

The primary disconnection points in this compound are the carbon-carbon bond connecting the butyl chain to the fluorobenzene (B45895) ring and the carbon-halogen bond of the chlorobutyl moiety.

C-C Bond Disconnection: A primary retrosynthetic disconnection involves breaking the bond between the aromatic ring and the butyl side chain. This suggests a Friedel-Crafts alkylation or a related coupling reaction as a key step in the forward synthesis. wikipedia.org This disconnection leads to two main synthons: a 2-fluorophenyl anion (or equivalent) and a 2-chlorobutyl cation (or equivalent).

C-Cl Bond Disconnection: Alternatively, the carbon-chlorine bond can be disconnected. This approach suggests a precursor molecule of 1-(butan-2-yl)-2-fluorobenzene, which would then undergo a chlorination reaction. This strategy is often advantageous as it can allow for the establishment of the carbon skeleton first, followed by the introduction of the halogen.

A radical-based retrosynthesis could also be considered, where homolytic bond cleavage is envisioned. nih.gov This might involve radical coupling reactions, though these are generally less common for this type of structure compared to ionic pathways.

Based on the disconnection strategies, several key precursors can be identified. Their commercial availability is a crucial factor in determining the feasibility of a synthetic route.

| Precursor Molecule | Disconnection Strategy | Potential Synthetic Utility |

| 2-Fluorobenzene | C-C Bond Disconnection | A readily available starting material for the aromatic core. |

| 1-Chlorobutan-2-ol | C-C Bond Disconnection | Can be used to generate the 2-chlorobutyl electrophile for alkylation. |

| 1-(Butan-2-yl)-2-fluorobenzene | C-Cl Bond Disconnection | An intermediate that would require subsequent chlorination. |

| Butan-2-ol | C-C Bond Disconnection | A precursor to the butyl side chain, which can be introduced via various methods. |

The availability of these precursors makes the proposed synthetic routes theoretically viable. 2-Fluorobenzene and butan-2-ol are common laboratory reagents. 1-Chlorobutan-2-ol can be synthesized from butan-2-ol. The synthesis of 1-(butan-2-yl)-2-fluorobenzene would likely proceed via Friedel-Crafts alkylation of 2-fluorobenzene.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule from simpler starting materials in a sequential manner. The following sections explore potential strategies for the synthesis of this compound.

The introduction of the butyl group onto the fluorobenzene ring is a critical step. Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between aromatic rings and alkyl halides or alkenes in the presence of a Lewis acid catalyst. wikipedia.org

In the context of synthesizing this compound, a direct alkylation of 2-fluorobenzene with a suitable four-carbon electrophile could be envisioned. However, achieving the desired regioselectivity can be challenging due to the directing effects of the fluorine substituent. Fluorine is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the fluorine atom. To achieve the desired 2-substitution on the butyl chain, a precursor like 1-butene (B85601) or 2-butanol (B46777) could be used in a Friedel-Crafts reaction, which would likely lead to a mixture of isomers.

More advanced methods for regioselective alkylation, such as those involving organometallic reagents or specific catalytic systems, might offer better control. nih.govmdpi.comresearchgate.netnih.govsemanticscholar.org

A plausible reaction scheme is as follows: 2-Fluorobenzene + 1-Butene --(Lewis Acid Catalyst)--> 1-(Butan-2-yl)-2-fluorobenzene

Illustrative Data for Regioselective Alkylation:

| Catalyst | Solvent | Temperature (°C) | Regioselectivity (ortho:meta:para) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | CS₂ | 0 | 40:5:55 | 65 |

| H₃PO₄ | - | 80 | 35:10:55 | 70 |

Note: This data is illustrative and based on typical outcomes for Friedel-Crafts alkylations of similar substrates.

Once the 1-(butan-2-yl)-2-fluorobenzene intermediate is obtained, the next step is the introduction of the chlorine atom at the first position of the butyl chain. This requires a regioselective chlorination of the alkyl side chain.

Direct chlorination of alkylbenzenes can be achieved using various reagents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often initiated by light or a radical initiator. google.commdpi.com The challenge lies in controlling the position of chlorination. Benzylic positions (the carbon atom directly attached to the aromatic ring) are often more reactive towards radical chlorination. However, in 1-(butan-2-yl)-2-fluorobenzene, the desired chlorination is at a primary carbon, which is generally less reactive than the tertiary benzylic position.

To achieve the desired regioselectivity, functional group-directed chlorination methods might be necessary. Alternatively, a multi-step sequence involving the introduction of a functional group that can be replaced by chlorine could be employed. For example, the terminal methyl group could be functionalized first, followed by conversion to the chloride.

Potential Chlorination Reagents and Conditions:

| Reagent | Initiator | Solvent | Regioselectivity (1-chloro:2-chloro:other) |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | AIBN | CCl₄ | 30:60:10 |

| Sulfuryl Chloride (SO₂Cl₂) | Benzoyl Peroxide | Benzene (B151609) | 25:65:10 |

Note: This data is hypothetical and illustrates the challenges of achieving regioselectivity in the direct chlorination of such a substrate.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, offer an alternative and potentially more efficient approach. researchgate.netdiva-portal.org An MCR for the synthesis of this compound would be highly convergent but also complex to design.

A hypothetical MCR could involve the coupling of a fluorobenzene derivative, a four-carbon unit, and a chlorine source in a single pot. For example, a reaction involving an aryne intermediate derived from 2-fluorobromobenzene could be trapped by a butyl nucleophile and a chloride source. researchgate.net

While conceptually attractive, the development of a specific and high-yielding MCR for this target molecule would require significant research and optimization.

Indirect Synthetic Pathways via Precursor Functionalization

The creation of this compound can be strategically achieved through the sequential modification of a more readily available starting material. A logical and commonly employed strategy involves the introduction of the chloroalkyl side chain onto the 2-fluorobenzene ring, followed by the specific placement of the chlorine atom.

A plausible synthetic route commences with the Friedel-Crafts acylation of 2-fluorobenzene with butanoyl chloride. This electrophilic aromatic substitution reaction introduces the butanoyl group onto the aromatic ring. The fluorine atom, being an ortho-, para-director, will primarily direct the incoming acyl group to the position para to the fluorine, yielding 1-(4-fluoro-2-hydroxyphenyl)butan-1-one, and to a lesser extent, the ortho isomer. For the synthesis of the target compound, the desired intermediate is 1-(2-fluorophenyl)butan-1-one (B2749877).

Following the acylation, the ketone functional group of 1-(2-fluorophenyl)butan-1-one is reduced to a secondary alcohol, yielding 1-(2-fluorophenyl)butan-2-ol. This reduction can be effectively carried out using hydride-donating reagents such as sodium borohydride (B1222165).

The final step in this proposed pathway is the chlorination of the secondary alcohol, 1-(2-fluorophenyl)butan-2-ol, to produce the desired this compound. This transformation can be achieved using various chlorinating agents.

Halogen Exchange Reactions for Chlorine Introduction

While a direct halogen exchange on an alkane is not the primary method for introducing the chlorine in this synthetic sequence, the principle of halogen exchange is a fundamental concept in organic synthesis. In other contexts, such reactions can be employed to replace one halogen with another, often driven by factors such as the relative bond strengths and the solubility of the resulting halide salts. For the synthesis of this compound, the more direct approach is the substitution of a hydroxyl group with a chlorine atom.

The conversion of the secondary alcohol, 1-(2-fluorophenyl)butan-2-ol, to the target chloride can be accomplished using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The stereochemical outcome of this reaction can be influenced by the reaction conditions. The use of pyridine (B92270) in conjunction with thionyl chloride typically leads to an Sₙ2 mechanism with inversion of configuration, while the reaction with thionyl chloride alone may proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com

Other reagents that can be employed for the chlorination of secondary alcohols include phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride. The choice of reagent can depend on the desired reactivity, selectivity, and the tolerance of other functional groups within the molecule.

Reduction or Oxidation of Related Precursors

The reduction of a carbonyl group is a key step in the proposed synthetic pathway. The ketone, 1-(2-fluorophenyl)butan-1-one, obtained from the Friedel-Crafts acylation, is reduced to the corresponding secondary alcohol, 1-(2-fluorophenyl)butan-2-ol. Sodium borohydride (NaBH₄) is a widely used and selective reducing agent for this purpose, as it readily reduces aldehydes and ketones without affecting many other functional groups. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. blogspot.com

The mechanism of the NaBH₄ reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield the alcohol.

Alternatively, catalytic hydrogenation can also be employed for the reduction of the ketone. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel.

Optimization of Reaction Conditions for Yield, Selectivity, and Purity

To ensure an efficient and effective synthesis of this compound, careful optimization of the reaction conditions at each step is paramount.

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly influence the rate, yield, and selectivity of each synthetic step.

Friedel-Crafts Acylation: This reaction is typically carried out in non-polar, aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), or nitrobenzene. The solvent must be inert to the strong Lewis acid catalyst used. The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate. For the acylation of 3,3′-dimethylbiphenyl, boiling 1,2-dichloroethane (B1671644) was found to be a superior solvent. nih.gov

Reduction of Ketone: The reduction of ketones with sodium borohydride is commonly performed in protic solvents like methanol, ethanol, or isopropanol. blogspot.com The solvent not only dissolves the reactants but also serves as the proton source to quench the alkoxide intermediate. The choice of alcohol can influence the reaction rate.

Chlorination of Alcohol: The chlorination of alcohols with thionyl chloride is often carried out in the presence of a non-nucleophilic solvent such as diethyl ether, tetrahydrofuran (B95107) (THF), or a tertiary amine like pyridine which can also act as a catalyst and an acid scavenger. masterorganicchemistry.com The solvent's role is to facilitate the reaction while not interfering with the reactive intermediates.

| Reaction Step | Solvent | Rationale |

| Friedel-Crafts Acylation | Dichloromethane, 1,2-Dichloroethane | Inert, good solubility for reactants and catalyst. |

| Ketone Reduction | Methanol, Ethanol | Protic solvent for NaBH₄, proton source. |

| Alcohol Chlorination | Pyridine, Diethyl Ether | Catalyst, acid scavenger, inert medium. |

Temperature and Pressure Influences

Temperature is a critical parameter that must be carefully controlled in each step of the synthesis.

Friedel-Crafts Acylation: These reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then warmed to room temperature or heated to drive the reaction to completion. researchgate.net Higher temperatures can sometimes lead to side reactions or decomposition of the product.

Ketone Reduction: Reductions with NaBH₄ are typically carried out at room temperature or below. The reaction is generally exothermic, and cooling may be necessary to control the reaction rate and prevent side reactions.

Chlorination of Alcohol: The temperature for chlorination reactions can vary depending on the reactivity of the alcohol and the chlorinating agent. Reactions with thionyl chloride are often performed at room temperature or with gentle heating.

Pressure is generally not a significant variable in these liquid-phase reactions under standard laboratory conditions. However, in gas-phase reactions, pressure can significantly affect reaction rates and equilibrium positions. solubilityofthings.comsavemyexams.com

| Reaction Step | Temperature Range | Rationale |

| Friedel-Crafts Acylation | 0 °C to reflux | Control of exothermicity, reaction completion. |

| Ketone Reduction | 0 °C to room temperature | Control of reaction rate. |

| Alcohol Chlorination | Room temperature to reflux | Dependent on substrate reactivity. |

Catalyst Selection and Loading

The choice and amount of catalyst are crucial for the efficiency of the Friedel-Crafts acylation and potentially the chlorination step.

Friedel-Crafts Acylation: A strong Lewis acid catalyst is required for this reaction. Aluminum chloride (AlCl₃) is the most common catalyst. researchgate.net Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be used. The catalyst is typically used in stoichiometric amounts because it complexes with the product ketone. For the acylation of fluorobenzene, a combination of trifluoromethanesulfonic acid (TfOH) and rare earth triflates has been shown to be effective. epa.govresearchgate.net

Chlorination of Alcohol: While the chlorination of alcohols with reagents like thionyl chloride does not always require a catalyst, the addition of a tertiary amine like pyridine can accelerate the reaction and influence the stereochemical outcome by promoting an Sₙ2 mechanism. masterorganicchemistry.com In some cases, Lewis acids such as zinc chloride can be used to catalyze the chlorination of alcohols with hydrochloric acid.

| Reaction Step | Catalyst | Rationale |

| Friedel-Crafts Acylation | AlCl₃, FeCl₃, TfOH/Rare Earth Triflates | Activation of the acyl chloride. |

| Alcohol Chlorination | Pyridine (optional) | Acceleration of reaction, control of stereochemistry. |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The application of its principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety.

Atom Economy and Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

A plausible, albeit hypothetical, synthetic route to this compound could involve a Friedel-Crafts alkylation of 2-fluorotoluene (B1218778) with 1-chlorobut-1-ene, followed by a chlorination step. To maximize atom economy, catalytic processes are favored over stoichiometric reagents. For instance, using a solid acid catalyst for the alkylation that can be easily recovered and reused would be a green approach.

The calculation of atom economy is based on the molecular weights of the reactants and the desired product.

Hypothetical Reaction Scheme:

Step 1: Friedel-Crafts Alkylation 2-Fluorotoluene + 1-Chlorobut-1-ene → this compound + other isomers (assuming rearrangement and desired regioselectivity)

In an ideal scenario where the desired product is the only one formed, the atom economy could be calculated. However, Friedel-Crafts reactions often produce byproducts and isomeric mixtures, which would lower the effective atom economy.

Table 1: Hypothetical Atom Economy Calculation for a Synthetic Step

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | % Atom Economy |

| 2-Fluorotoluene | 110.13 | This compound | 202.67 | < 100% (due to byproducts) |

| 1-Chlorobut-1-ene | 90.55 |

Note: This table illustrates the principle. An actual calculation would require a balanced equation including all byproducts.

To improve efficiency, reaction conditions would need to be optimized to favor the formation of the desired isomer and minimize waste.

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents is a critical aspect of green chemistry. Traditional solvents are often volatile organic compounds (VOCs) that contribute to air pollution and have negative health impacts.

In the hypothetical synthesis of this compound, conventional solvents for Friedel-Crafts reactions, such as dichloromethane or carbon disulfide, are hazardous. Green alternatives could include supercritical fluids like CO2, ionic liquids, or bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). These solvents are generally less toxic, have a lower environmental impact, and can often be recycled.

The selection of reagents also plays a vital role. For the chlorination step, using a catalytic amount of a chlorinating agent or an enzymatic process would be preferable to using stoichiometric amounts of hazardous reagents like elemental chlorine.

Table 2: Comparison of Conventional and Green Solvents

| Solvent | Classification | Key Hazards | Potential Green Alternative |

| Dichloromethane | Halogenated | Carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) |

| Carbon Disulfide | Flammable, Toxic | Highly Flammable, Toxic | Supercritical Carbon Dioxide |

| Benzene | Aromatic | Carcinogen, Flammable | Anisole |

By prioritizing high atom economy and utilizing sustainable solvents and reagents, the environmental footprint of synthesizing compounds like this compound can be significantly reduced, aligning with the core tenets of green chemistry.

Chemical Reactivity and Transformation Studies of 1 1 Chlorobutan 2 Yl 2 Fluorobenzene

Reaction Mechanisms and Kinetics

The reactivity of 1-(1-chlorobutan-2-yl)-2-fluorobenzene is characterized by its susceptibility to nucleophilic attack and elimination at the chlorinated butane (B89635) moiety, as well as electrophilic substitution on the aromatic ring.

The carbon atom bonded to chlorine in the sec-butyl group is a secondary electrophilic center, making it amenable to both SN1 and SN2 reaction pathways. The preferred mechanism is highly dependent on the reaction conditions, specifically the nature of the nucleophile, the solvent, and the temperature.

SN2 Pathway : A bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by a strong, typically less sterically hindered nucleophile. This concerted mechanism results in an inversion of stereochemistry at the chiral center. For this compound, the rate of an SN2 reaction is influenced by the steric hindrance posed by the adjacent ethyl group and the fluorobenzene (B45895) ring. Strong nucleophiles like hydroxide (B78521) (OH⁻), alkoxides (RO⁻), and cyanide (CN⁻) in polar aprotic solvents (e.g., acetone (B3395972), DMSO) favor the SN2 pathway. The reaction rate is second-order, depending on the concentration of both the substrate and the nucleophile. rutgers.edu

SN1 Pathway : A unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a secondary carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation. The rate-determining step is the initial ionization of the C-Cl bond. The resulting planar carbocation can be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. The stability of the secondary carbocation, while less than a tertiary carbocation, is sufficient for the SN1 mechanism to occur, often in competition with E1 elimination. youtube.com

Table 1: Influence of Reaction Conditions on Nucleophilic Substitution Pathways

| Factor | Favors SN2 Pathway | Favors SN1 Pathway |

|---|---|---|

| Nucleophile | Strong, high concentration (e.g., I⁻, RS⁻, N₃⁻) | Weak (e.g., H₂O, ROH) |

| Substrate | Secondary alkyl halide | Secondary alkyl halide |

| Solvent | Polar aprotic (e.g., Acetone, DMF, DMSO) | Polar protic (e.g., Water, Ethanol, Methanol) |

| Kinetics | Second-order: rate = k[Substrate][Nucleophile] | First-order: rate = k[Substrate] |

| Stereochemistry | Inversion of configuration | Racemization |

Elimination reactions are common for secondary alkyl halides and often compete with nucleophilic substitution. These reactions result in the formation of an alkene by removing the chlorine atom and a hydrogen atom from an adjacent carbon.

E2 Pathway : The bimolecular elimination (E2) reaction is a concerted process where a strong, sterically hindered base removes a proton from a carbon adjacent to the leaving group, simultaneously with the departure of the chloride ion. This pathway is favored by high concentrations of strong, bulky bases like potassium tert-butoxide ((CH₃)₃CO⁻K⁺). According to Zaitsev's rule, the major product is typically the more substituted, and therefore more stable, alkene. libretexts.orglibretexts.org However, the use of a bulky base can lead to the formation of the less substituted Hofmann product. For this compound, E2 elimination can yield two primary products: 1-(1-(2-fluorophenyl)but-1-ene) (Zaitsev product) and 1-(1-(2-fluorophenyl)but-2-ene).

E1 Pathway : The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the SN1 reaction. openstax.org It is favored under conditions that promote carbocation formation, such as the use of a weak base (which can also act as the solvent) and heat. The base removes a proton from a carbon adjacent to the positively charged carbon in the second step. Similar to the E2 reaction, the major product of an E1 reaction is generally the more stable, more substituted alkene as predicted by Zaitsev's rule. openstax.org

Table 2: Predicted Alkene Products from Elimination Reactions

| Reaction Pathway | Conditions | Major Product (Zaitsev) | Minor Product |

|---|---|---|---|

| E2 | Strong, bulky base (e.g., t-BuOK) | 1-(1-(2-fluorophenyl)but-1-ene) | 1-(1-(2-fluorophenyl)but-2-ene) |

| E1 | Weak base, heat (e.g., ethanol, heat) | 1-(1-(2-fluorophenyl)but-1-ene) | 1-(1-(2-fluorophenyl)but-2-ene) |

The fluorobenzene ring of the molecule can undergo electrophilic aromatic substitution (SₑAr). The position of substitution is directed by the two existing substituents: the fluorine atom and the 1-chlorobutan-2-yl group.

Directing Effects :

Fluorine : Fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). However, due to its high electronegativity, it is also a deactivating group via the inductive effect. researchgate.netscielo.org.mx

1-Chlorobutan-2-yl group : This alkyl group is an ortho-, para-director and is activating, as it donates electron density to the ring through an inductive effect.

The outcome of an electrophilic substitution reaction will depend on the interplay between these two groups. The activating alkyl group will generally have a stronger influence than the deactivating fluorine atom. Steric hindrance from the bulky alkyl group may favor substitution at the para position relative to it. The most likely positions for electrophilic attack are carbon 4 and 6.

Table 3: Directing Effects of Substituents on the Fluorobenzene Ring

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -F | Halogen | Deactivating | Ortho, Para |

| -CH(CH₂Cl)(CH₂CH₃) | Alkyl | Activating | Ortho, Para |

Free-radical reactions can be initiated at the aliphatic side chain, typically under UV light or at high temperatures. wikipedia.orglibretexts.org Radical halogenation, for instance, can lead to the substitution of hydrogen atoms on the butane chain. The relative reactivity of C-H bonds towards radical abstraction is tertiary > secondary > primary. ucalgary.ca Therefore, the hydrogen at the benzylic secondary carbon is the most likely site for initial radical formation, although other positions on the chain can also react, leading to a mixture of poly-halogenated products. The mechanism proceeds via the classic three steps: initiation, propagation, and termination. libretexts.orgucalgary.ca

Functional Group Interconversions of this compound

The presence of the chlorine atom provides a handle for a variety of functional group interconversions, transforming the alkyl halide into other classes of compounds. solubilityofthings.com

The chlorine atom, being a good leaving group, can be readily displaced by a range of nucleophiles to yield diverse derivatives.

Conversion to other Halogens : The Finkelstein reaction can be used to convert the alkyl chloride to an alkyl iodide by treatment with sodium iodide in acetone. vanderbilt.edu This reaction is an equilibrium process driven to completion by the precipitation of sodium chloride in the acetone solvent. Conversion to an alkyl bromide can be achieved similarly using a bromide salt.

Conversion to Alcohols : Hydrolysis of the C-Cl bond to form an alcohol can be accomplished by reaction with water or hydroxide ions. Under neutral conditions with water, the reaction would likely proceed via an SN1 mechanism. With a strong base like sodium hydroxide, an SN2 reaction would be favored, although E2 elimination would be a significant competing side reaction. solubilityofthings.com

Conversion to Amines : Amination can be achieved by reacting the alkyl chloride with ammonia (B1221849) or a primary/secondary amine. This nucleophilic substitution reaction typically yields a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium (B1175870) salt, due to the product amine being nucleophilic itself. Using an excess of ammonia can favor the formation of the primary amine.

Table 4: Summary of Functional Group Interconversions

| Desired Functional Group | Reagent(s) | Typical Reaction Type | Product |

|---|---|---|---|

| Iodide | NaI in Acetone | SN2 (Finkelstein) | 1-(1-Iodbutan-2-yl)-2-fluorobenzene |

| Alcohol | NaOH, H₂O | SN2/E2 | 1-(2-Fluorophenyl)butan-2-ol |

| Amine | NH₃ (excess) | SN2 | 2-(2-Fluorophenyl)butan-1-amine |

| Ether | NaOCH₃ in CH₃OH | SN2/E2 | 1-(1-Methoxybutan-2-yl)-2-fluorobenzene |

| Thiol | NaSH | SN2 | 1-(2-Fluorophenyl)butane-2-thiol |

| Nitrile | NaCN in DMSO | SN2 | 3-(2-Fluorophenyl)-2-methylpentanenitrile |

Transformations of the Fluorobenzene Moiety (e.g., further halogenation, nitration, sulfonation)

The fluorobenzene portion of the molecule is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes halogenation, nitration, and sulfonation. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity (the position of substitution) of these reactions are dictated by the combined electronic and steric effects of the two substituents already present on the benzene (B151609) ring: the fluorine atom and the 1-chlorobutan-2-yl group.

Directing Effects of Substituents:

Fluorine: The fluorine atom is an ortho-, para-directing group. Due to its high electronegativity, it deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I). However, it can donate lone-pair electron density into the ring via a positive mesomeric effect (+M), which stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho and para positions. libretexts.org

The combined influence of an activating ortho-, para-directing alkyl group and a deactivating ortho-, para-directing fluorine atom will result in substitution occurring at the positions ortho and para to these groups. The most likely positions for substitution are C4 (para to fluorine) and C6 (ortho to fluorine and para to the alkyl group). Substitution at C3 and C5 (meta positions) is expected to be minimal. Steric hindrance from the bulky 1-chlorobutan-2-yl group may reduce the yield of the C3 product.

Further Halogenation: The introduction of another halogen, such as bromine or chlorine, would require a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination). The reaction proceeds via the formation of a highly electrophilic species that is then attacked by the aromatic ring. libretexts.org The primary products would be 1-bromo-2-fluoro-4-(1-chlorobutan-2-yl)benzene and 1-bromo-2-fluoro-6-(1-chlorobutan-2-yl)benzene.

Nitration: Nitration involves treating the compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.orgchemguide.co.uk This mixture generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org The resulting products are expected to be 1-fluoro-2-(1-chlorobutan-2-yl)-3-nitrobenzene and 1-fluoro-2-(1-chlorobutan-2-yl)-4-nitrobenzene.

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). The electrophile is SO₃. msu.edu This reaction is generally reversible and would yield the corresponding fluorochlorobutylbenzenesulfonic acids, with the sulfonic acid group (-SO₃H) adding at the ortho and para positions.

The table below summarizes the expected major products from these electrophilic aromatic substitution reactions.

| Reaction Type | Reagents | Expected Major Products |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-fluoro-4-(1-chlorobutan-2-yl)benzene, 1-Bromo-2-fluoro-6-(1-chlorobutan-2-yl)benzene |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-Fluoro-2-(1-chlorobutan-2-yl)-4-nitrobenzene, 1-Fluoro-2-(1-chlorobutan-2-yl)-6-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-Fluoro-5-(1-chlorobutan-2-yl)benzenesulfonic acid, 3-Fluoro-4-(1-chlorobutan-2-yl)benzenesulfonic acid |

Transition Metal-Catalyzed Transformations

The presence of two distinct carbon-halogen bonds—an aromatic C-F bond and an aliphatic C-Cl bond—makes this compound a versatile substrate for transition metal-catalyzed reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing the Halogen Bonds

Cross-coupling reactions are powerful methods for forming new carbon-carbon bonds. The reactivity of the C-F and C-Cl bonds in such reactions differs significantly.

Aromatic C-F Bond: The carbon-fluorine bond is the strongest carbon-halogen bond, making its activation a significant challenge. beilstein-journals.orgnii.ac.jp Standard palladium catalysts often struggle to cleave this bond. However, specialized nickel- or palladium-based catalytic systems with electron-rich ligands have been developed to facilitate the cross-coupling of aryl fluorides. beilstein-journals.orgnii.ac.jp

Aliphatic C-Cl Bond: The primary C(sp³)-Cl bond is more reactive than the C(sp²)-F bond under many cross-coupling conditions. Catalysts based on palladium, nickel, cobalt, or copper can be used to couple primary alkyl chlorides with various organometallic reagents. organic-chemistry.orgorganicreactions.org

This difference in reactivity allows for the possibility of selective functionalization. Milder conditions might activate the C-Cl bond while leaving the C-F bond intact. Conversely, specific catalyst systems designed for C-F activation could potentially target the fluorobenzene moiety.

The table below outlines hypothetical cross-coupling reactions at both halogen sites.

| Reaction Name | Target Bond | Coupling Partner | Typical Catalyst System | Hypothetical Product Structure |

| Suzuki Coupling | C-F | Phenylboronic acid | Ni(cod)₂ / PCy₃ | 1-(1-Chlorobutan-2-yl)-2-phenylbenzene |

| Suzuki Coupling | C-Cl | Alkylborane | Pd(dppf)Cl₂ / Base | 1-(1-Alkylbutan-2-yl)-2-fluorobenzene |

| Heck Reaction | C-F | Styrene | Pd(OAc)₂ / Ligand | 1-(1-Chlorobutan-2-yl)-2-styrylbenzene |

| Sonogashira Coupling | C-Cl | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 1-(1-Phenylprop-1-yn-3-yl)-2-fluorobutane |

C-H Functionalization Strategies Guided by Halogen Substituents

Modern synthetic chemistry increasingly utilizes C-H functionalization, where a C-H bond is converted directly into a C-C or C-heteroatom bond, offering a more atom-economical approach. yale.edu In this compound, the halogen atoms can serve as directing groups to control the regioselectivity of such transformations. A transition metal catalyst can coordinate to the lone pair of electrons on a halogen, bringing the catalytic center into proximity with an adjacent (ortho) C-H bond and facilitating its activation. This strategy could enable selective functionalization at the C3 or C6 positions of the aromatic ring. nih.govrsc.org

Stereochemical Aspects in Reactions of this compound

The structure of this compound contains a single stereocenter at the second carbon (C2) of the butane chain—the carbon atom bonded to the fluorobenzene ring, an ethyl group, a chloromethyl group, and a hydrogen atom. The presence of this chiral center has significant implications for the stereochemical outcome of its reactions.

Diastereoselectivity and Enantioselectivity in Transformations

A reaction is stereoselective if it preferentially forms one stereoisomer over another. youtube.com Since the starting material is chiral, any reaction that introduces a second, new stereocenter into the molecule will produce a pair of diastereomers. inflibnet.ac.in

For example, if the chloromethyl group were converted to a vinyl group (via elimination followed by another reaction), a subsequent asymmetric hydrogenation could create a new chiral center at C1. The existing stereocenter at C2 would influence the facial selectivity of the catalyst's approach to the double bond, leading to the preferential formation of one diastereomer over the other. The degree of this selectivity is measured by the diastereomeric ratio (d.r.).

| Hypothetical Reaction | New Chiral Center | Potential Products | Stereochemical Outcome |

| Asymmetric reaction at the C=C bond of an elimination product | C1 | (1R, 2R)- and (1S, 2R)-isomers (assuming a 2R starting material) | Diastereomers formed in unequal amounts (diastereoselective) |

| Electrophilic addition to the aromatic ring creating a chiral center | C4 | (4R, 2'R)- and (4S, 2'R)-isomers (assuming a 2'R starting material) | Diastereomers formed in unequal amounts (diastereoselective) |

Retention or Inversion of Configuration at Chiral Centers

The stereochemical outcome of a reaction at a chiral center depends heavily on the reaction mechanism.

Reactions at the C-Cl Bond (C1): The chlorine atom is attached to a primary carbon (C1), which is not the chiral center. Nucleophilic substitution at this position is expected to proceed via a bimolecular (Sɴ2) mechanism. ncert.nic.in This mechanism involves a backside attack by the nucleophile, which would not affect the configuration of the stereocenter at C2. libretexts.orgmedium.com

Reactions at the Chiral Center (C2): Direct substitution at the C2 benzylic-type position is difficult as there is no leaving group. However, if a reaction were to proceed via an intermediate where the stereochemistry at C2 is temporarily disrupted, racemization could occur. For instance, a radical reaction involving the abstraction of the hydrogen atom at C2 would form a planar, sp²-hybridized radical. The subsequent reaction of this achiral intermediate could occur from either face with equal probability, leading to a racemic mixture (an equal mix of R and S configurations) at the C2 position.

Sɴ1 vs. Sɴ2 Stereochemistry:

Sɴ2 Reactions: As mentioned, a substitution at the primary C1-Cl bond would follow an Sɴ2 pathway. Sɴ2 reactions are stereospecific and proceed with inversion of configuration if the reaction occurs at a stereocenter. libretexts.orgembibe.com Since C1 is not a stereocenter, this specific principle does not apply, but the key takeaway is that the configuration at C2 remains unchanged.

Sɴ1 Reactions: A unimolecular (Sɴ1) reaction involves the formation of a planar carbocation intermediate. If such an intermediate were formed at a chiral center, it would lead to racemization, producing a mixture of retention and inversion products. embibe.com This is not expected for the primary C1-Cl bond but is a relevant concept for reactions at chiral centers in general.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 1 1 Chlorobutan 2 Yl 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule with the complexity of 1-(1-chlorobutan-2-yl)-2-fluorobenzene, which contains a chiral center and a substituted aromatic ring, a combination of one-dimensional and two-dimensional NMR experiments is essential.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns. The structure of this compound suggests a complex spectrum with distinct signals for the aromatic and aliphatic protons.

The four protons on the 2-fluorophenyl ring are chemically non-equivalent and are expected to appear in the aromatic region (typically δ 7.0-7.5 ppm). Their signals will form a complex pattern of overlapping multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings.

The aliphatic portion of the molecule contains five distinct proton environments. The presence of a stereocenter at the C2 position of the butane (B89635) chain renders the two protons on the chloromethyl group (CH₂Cl) and the two protons on the adjacent methylene (B1212753) group (CH₂) diastereotopic, meaning they are chemically non-equivalent and will exhibit separate signals.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (H3'-H6') | 7.00 - 7.40 | m | - | 4H |

| CH (C2-H) | 3.10 - 3.30 | m | - | 1H |

| CH₂Cl (C1-H) | 3.65 - 3.85 | m (diastereotopic) | - | 2H |

| CH₂ (C3-H) | 1.60 - 1.85 | m (diastereotopic) | - | 2H |

| CH₃ (C4-H) | 0.90 - 1.05 | t | J = 7.4 | 3H |

Note: 'm' denotes multiplet, 't' denotes triplet. Predicted values are based on analogous structures and may vary with solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for a direct count of non-equivalent carbons. In this compound, all ten carbon atoms are expected to be unique, resulting in ten distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl and F) and the magnetic anisotropy of the aromatic ring. The carbon atom directly bonded to the fluorine (C2') will appear as a doublet with a large one-bond coupling constant (¹JCF). Other aromatic carbons will also exhibit smaller couplings to fluorine. The aliphatic carbons will resonate upfield, with the carbon bonded to chlorine (C1) being the most downfield among them due to the deshielding effect of the halogen.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key C-F Coupling |

|---|---|---|

| C4 (CH₃) | 12 - 15 | - |

| C3 (CH₂) | 25 - 29 | - |

| C2 (CH) | 45 - 50 | - |

| C1 (CH₂Cl) | 48 - 53 | - |

| C3', C4', C5', C6' | 115 - 135 | ²JCF, ³JCF, ⁴JCF |

| C1' (C-ipso) | 130 - 135 | ²JCF |

| C2' (C-F) | 158 - 162 | ¹JCF ≈ 245 Hz |

Note: Predicted values are based on analogous structures and may vary with solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. alfa-chemistry.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method provides clear and informative spectra. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. colorado.edu The signal's multiplicity will be a complex multiplet due to couplings with the ortho, meta, and para protons (H3', H4', H5', H6'). This coupling information is valuable for confirming the substitution pattern on the aromatic ring.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-F | -115 to -125 | Multiplet |

Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on analogous structures.

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations within the aliphatic chain, confirming the -CH(Ar)-CH₂(Cl)-CH₂-CH₃ connectivity. For example, a cross-peak would be observed between the protons of the C4-methyl group and the C3-methylene group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H correlations). youtube.com This is essential for assigning each carbon signal based on the already assigned proton signals. For instance, the proton signal at δ ~0.95 ppm would show a cross-peak to the carbon signal at δ ~13 ppm, confirming this pair as the terminal methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This technique is vital for connecting the different fragments of the molecule. Key correlations would include:

A cross-peak between the benzylic proton (C2-H) and the aromatic ipso-carbon (C1').

Correlations from the C1-H protons (on the CH₂Cl group) to the benzylic carbon (C2) and the C3 carbon.

Correlations from the aromatic protons to neighboring and distant aromatic carbons, helping to assign the substituted ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the benzylic proton (C2-H) and the ortho-proton on the phenyl ring (H3'), providing information about the preferred rotational conformation around the C-C bond linking the aliphatic chain and the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule. For this compound, HRMS is the definitive method for confirming its elemental composition.

The molecular formula is C₁₀H₁₂ClF. The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be a prominent peak for the ion containing ³⁵Cl (M) and a smaller peak at two mass units higher (M+2) for the ion containing ³⁷Cl, with an intensity ratio of approximately 3:1. HRMS can resolve and accurately measure the mass of both isotopic peaks, providing unequivocal confirmation of the presence of one chlorine atom in the molecule.

Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₁₀H₁₂³⁵ClF]⁺ | ³⁵Cl | 202.0639 |

Analysis of the fragmentation patterns can further support the proposed structure. Common fragmentation pathways would likely include the loss of a chlorine atom (M-Cl), cleavage of the ethyl group (M-C₂H₅), and cleavage of the chloromethyl group (M-CH₂Cl), leading to fragment ions that can also be analyzed by HRMS to confirm their elemental composition.

Fragmentation Pattern Analysis for Structural Information

The molecular ion peak (M+) would be expected, and its intensity could be influenced by the stability of the molecule. docbrown.info Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M+ peak would be a characteristic feature. docbrown.info

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the benzene (B151609) ring, leading to the formation of a stable benzylic carbocation.

Loss of HCl: A common fragmentation pathway for chloroalkanes.

Cleavage of the C-Cl bond: Resulting in a fragment corresponding to the loss of a chlorine radical.

Fragmentation of the butyl chain: Leading to a series of peaks separated by 14 mass units (CH2 groups). libretexts.org

A plausible fragmentation pattern is outlined in the table below:

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 202/204 | [C10H12FCl]+• | Molecular Ion (M+) |

| 167 | [C10H12F]+ | Loss of Cl• |

| 145 | [C8H8F]+ | Loss of C2H5• (ethyl radical) via benzylic cleavage |

| 123 | [C7H5F]+ | Further fragmentation |

| 95 | [C6H4F]+ | Fluorophenyl cation |

| 57 | [C4H9]+ | Butyl cation |

This table represents a theoretical fragmentation pattern and would require experimental verification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to its distinct structural features.

The expected vibrational frequencies for the key functional groups are summarized in the table below, based on data from similar compounds. docbrown.infonist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2960-2850 | 2960-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 |

| C-F (Aromatic) | Stretching | 1250-1100 | 1250-1100 |

| C-Cl (Aliphatic) | Stretching | 800-600 | 800-600 |

The fingerprint region (below 1500 cm-1) would contain a complex pattern of bands unique to the molecule, arising from various bending and skeletal vibrations, which can be used for definitive identification by comparison with a reference spectrum. docbrown.info

X-ray Crystallography for Solid-State Molecular Structure Determination (if crystalline)

As no public crystallographic data for this specific compound is available, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.76 |

| Volume (ų) | 1018.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.305 |

This data would allow for the unambiguous determination of the relative stereochemistry of the chiral center at the second carbon of the butane chain.

Chromatographic Methods for Purity and Isomeric Ratio Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be utilized for purity assessment. nih.govsigmaaldrich.comlichrom.com GC is particularly well-suited for volatile and thermally stable compounds like this one. A GC analysis would reveal the presence of any impurities, which would appear as separate peaks in the chromatogram. The peak area of the main compound relative to the total peak area would provide a quantitative measure of its purity.

HPLC, a versatile technique, can also be employed for purity analysis, often using a reverse-phase column. sigmaaldrich.comlichrom.com The choice between GC and HPLC would depend on the specific impurities and the desired analytical outcome.

A summary of typical chromatographic conditions is provided below:

Gas Chromatography (GC)

| Parameter | Typical Condition |

| Column | Capillary column with a non-polar stationary phase (e.g., DB-5) |

| Injection Temperature | 250 °C |

| Oven Temperature Program | Initial temp 50 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

| Parameter | Typical Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detector | UV detector at a suitable wavelength (e.g., 254 nm) |

Since this compound contains a chiral center at the second carbon of the butyl group, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The selection of the appropriate CSP is critical for achieving separation. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

Chiral HPLC

| Parameter | Typical Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV detector |

By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated, providing crucial information about the stereochemical purity of the compound.

Computational and Theoretical Studies of 1 1 Chlorobutan 2 Yl 2 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

A foundational step in characterizing any molecule is the determination of its electronic structure and optimal three-dimensional geometry. Quantum chemical calculations are the primary tools for this purpose.

Density Functional Theory (DFT) for Ground State Properties

For a molecule of this size and complexity, Density Functional Theory (DFT) would be a highly suitable method for investigating its ground state properties. DFT methods, which approximate the complex many-body electronic Schrödinger equation by focusing on the electron density, offer a favorable balance between computational cost and accuracy. A typical DFT study of 1-(1-Chlorobutan-2-YL)-2-fluorobenzene would involve the selection of a functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-31G* or cc-pVDZ) to solve for the electron density that minimizes the total electronic energy. From this, a wealth of information could be derived, including the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), Mulliken or Natural Bond Orbital (NBO) atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Conformational Analysis and Energy Landscape Exploration

The presence of a flexible butyl chain in this compound suggests the existence of multiple low-energy conformations. A thorough conformational analysis would be essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the single bonds in the molecule and calculating the corresponding energy at each step. The resulting potential energy surface would reveal the global minimum energy structure as well as other local minima. This information is critical as the observed chemical and physical properties of a flexible molecule are often a population-weighted average over its accessible conformations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its potential reactivity in various chemical transformations.

Transition State Characterization and Activation Energies

To understand the kinetics of a reaction involving this molecule, the transition state (TS) connecting the reactants and products must be located on the potential energy surface. The TS is a first-order saddle point, and its geometry and energy are critical for determining the reaction's activation energy. Computational methods can be used to search for and optimize the structure of the transition state. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Potential Energy Surface Mapping

A more complete understanding of a reaction mechanism can be gained by mapping the potential energy surface (PES) that connects the reactants, transition state, and products. The PES provides a visual representation of the energy changes that occur as the reaction progresses. By tracing the reaction pathway on the PES, one can gain insights into the intricate details of bond breaking and bond formation, as well as the potential for competing reaction pathways.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on the fundamental laws of quantum mechanics, allow for the prediction of various spectroscopic properties without the need for empirical parameters. These methods are invaluable for characterizing new or hypothetical molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts. mdpi.com For this compound, predicting the 1H, 13C, and 19F NMR spectra is crucial for its identification and conformational analysis.

The prediction process typically involves:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of individual conformers.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.

NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus in each conformer, often using the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Determination: Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane for 1H and 13C, and a suitable fluorine standard for 19F).

The accuracy of the predicted shifts is dependent on the chosen functional and basis set. github.io For halogenated organic molecules, functionals that account for dispersion effects and larger basis sets are often necessary for reliable results.

Predicted 1H and 13C NMR Chemical Shifts (ppm) for the Lowest Energy Conformer (Note: These are hypothetical values for illustrative purposes.)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1' | - | 45.2 |

| C2' | 3.85 | 65.8 |

| C3' | 1.75, 1.95 | 25.4 |

| C4' | 0.95 | 13.8 |

| C1 | - | 128.5 |

| C2 | - | 160.1 (d, J=245 Hz) |

| C3 | 7.15 | 115.9 (d, J=22 Hz) |

| C4 | 7.30 | 130.2 |

| C5 | 7.20 | 124.8 |

| C6 | 7.40 | 135.6 |

Predicted 19F NMR Chemical Shift (ppm) (Note: This is a hypothetical value for illustrative purposes.)

| Atom | Predicted 19F Chemical Shift (ppm) |

| F | -115.3 |

The predicted 19F chemical shift is particularly sensitive to the electronic environment around the fluorine atom, making it a valuable probe for intermolecular interactions. nih.gov

The process involves:

Geometry Optimization: Finding the minimum energy structure of the molecule.

Frequency Calculation: Computing the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.govnih.gov

Predicted Vibrational Frequencies (cm⁻¹) and Assignments (Note: These are hypothetical values for illustrative purposes.)

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment |

| 3105 | 2981 | Medium/Low | C-H stretch (aromatic) |

| 3012 | 2892 | High/Medium | C-H stretch (aliphatic) |

| 1595 | 1531 | High/High | C=C stretch (aromatic) |

| 1255 | 1205 | High/Low | C-F stretch |

| 760 | 730 | High/Low | C-Cl stretch |

| 540 | 518 | Medium/Medium | C-C-Cl bend |

The calculated IR and Raman intensities help in predicting the appearance of the experimental spectra. researchgate.net For instance, the C-F and C-Cl stretching vibrations are expected to be prominent in the IR spectrum due to the large change in dipole moment during these vibrations.

Analysis of Bond Dissociation Energies and Chemical Stability

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. It is a key indicator of the chemical stability of a molecule. ucsb.edu Computational methods can provide reliable estimates of BDEs, offering insights into potential reaction pathways and degradation mechanisms.

The BDE for a bond A-B is calculated as: BDE = E(A•) + E(B•) - E(A-B) where E(A•) and E(B•) are the energies of the resulting radicals, and E(A-B) is the energy of the parent molecule.

For this compound, the C-Cl and C-F bonds are of particular interest. The relative BDEs of the various C-H bonds can also indicate the most likely sites for radical abstraction.

Predicted Bond Dissociation Energies (kcal/mol) (Note: These are hypothetical values for illustrative purposes.)

| Bond | Predicted BDE (kcal/mol) |

| C2'-Cl | 82.5 |

| C2-F | 123.0 |

| C2'-H | 98.7 |

| C1'-H | 101.2 |

The significantly higher BDE of the C-F bond compared to the C-Cl bond suggests that the C-Cl bond is the more likely site for initial bond cleavage in thermal or photochemical reactions. This has implications for the molecule's environmental fate and potential reactivity.

Investigation of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the physical properties of a substance, such as its boiling point, solubility, and crystal packing. nih.gov For this compound, a variety of NCIs are expected, including:

Van der Waals forces: Dispersion forces that are present between all molecules.

Dipole-dipole interactions: Due to the permanent dipoles created by the C-F and C-Cl bonds.

Halogen bonding: Potential interactions where the chlorine atom acts as an electrophilic region.

π-stacking: Interactions involving the aromatic ring.

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these interactions. researchgate.net These methods analyze the electron density and its derivatives to identify regions of space where non-covalent interactions are significant. nih.gov

Analysis of the electrostatic potential surface of the molecule can also reveal regions of positive and negative charge, indicating how the molecule will interact with other molecules. The presence of both a chlorine and a fluorine atom on the molecule can lead to complex and competing intermolecular interactions, influencing its aggregation behavior.

Applications in Organic Synthesis and Materials Science Non Biological Focus

1-(1-Chlorobutan-2-YL)-2-fluorobenzene as a Versatile Synthetic Intermediate

As a synthetic intermediate, the reactivity of the chloro and fluoro substituents, as well as the aliphatic chain, would be of primary interest.

Building Block for Complex Carbon Skeletons

The carbon-chlorine bond could potentially be targeted for various coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, to form new carbon-carbon bonds. The stereocenter on the butane (B89635) chain could also be exploited in asymmetric synthesis to introduce chirality into larger molecules.

Precursor for Advanced Organic Molecules

The fluorinated benzene (B151609) ring is a common motif in many advanced materials and specialty chemicals. This compound could serve as a starting material for the synthesis of more complex fluorinated aromatics through modifications of the chlorobutan chain or through reactions involving the aromatic ring itself.

Precursor for Specialty Chemicals and Materials (e.g., polymers, functional fluids, excluding pharmaceutical or agrochemical products)

Fluorinated compounds often exhibit unique properties such as thermal stability and hydrophobicity. In theory, polymers or functional fluids derived from this compound could possess desirable characteristics for specialized applications. For instance, polymerization could potentially occur through reactions involving the chloro group or by functionalizing the aromatic ring.

Methodological Advancements Facilitated by this compound Derivatives

The development of new synthetic methodologies often relies on the availability of novel building blocks. If this compound were to become commercially available or if a reliable synthesis were to be developed, it could potentially enable new synthetic transformations. At present, there are no known methodological advancements that have been specifically facilitated by this compound.

Future Research Directions and Unexplored Challenges

Development of More Efficient and Stereoselective Synthetic Routes

A primary challenge in synthesizing 1-(1-Chlorobutan-2-YL)-2-fluorobenzene is the precise installation of the chiral center on the butyl chain attached to the fluorinated benzene (B151609) ring. Future research should focus on developing synthetic pathways that are not only efficient in terms of yield and atom economy but also offer high control over stereochemistry.

Key areas for exploration include:

Asymmetric Catalysis: Transition-metal-catalyzed cross-coupling reactions or asymmetric Friedel-Crafts alkylations could provide direct routes to establishing the chiral carbon-carbon bond. Research into novel chiral ligands could enable high enantioselectivity in coupling 2-fluorobenzene derivatives with functionalized butane (B89635) precursors.

Chiral Pool Synthesis: Utilizing enantiopure starting materials derived from natural sources, such as amino acids or carbohydrates, could offer an alternative pathway. A significant challenge here would be the efficient transformation of the chiral precursor into the desired chlorobutane sidechain.

Late-Stage Functionalization: Another promising strategy involves the stereoselective C-H functionalization of a simpler precursor like 2-(butan-2-yl)-1-fluorobenzene. Developing catalysts capable of selectively activating and chlorinating the C1 position of the butyl group with high stereocontrol would be a significant advancement. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

| Asymmetric Friedel-Crafts Alkylation | Direct alkylation of 2-fluorobromobenzene or a similar derivative with a butene equivalent using a chiral Lewis acid catalyst. | Potentially short and convergent route. | Controlling regioselectivity (ortho vs. para alkylation) and achieving high enantioselectivity. |

| Stereoselective Cross-Coupling | Coupling of a 2-fluorophenyl organometallic reagent with a chiral 1-chloro-2-halobutane derivative. | Modular approach allowing for variation in both fragments. | Synthesis of the enantiopure chlorohalobutane precursor; potential for racemization under reaction conditions. |

| Substrate-Controlled Diastereoselective Halogenation | Halogenation of a chiral alcohol precursor, (R/S)-1-(2-fluorophenyl)butan-2-ol, using conditions that proceed with predictable stereochemistry (e.g., SN2 inversion). nih.gov | High stereochemical control based on the well-understood precursor. nih.gov | Requires an efficient and stereoselective synthesis of the alcohol precursor itself. elsevierpure.com |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The molecule possesses multiple reactive sites: the C(sp³)–Cl bond, the C(sp²)–F bond, and various C–H bonds on both the aromatic ring and the alkyl chain. The interplay between these functional groups could lead to novel reactivity.

Future investigations could focus on:

Selective Functionalization of the C–Cl Bond: While classic nucleophilic substitution is expected, the chiral nature of the substrate invites exploration of stereospecific reactions (e.g., SN2) that proceed with inversion or retention of configuration. Furthermore, its use in transition-metal-catalyzed cross-coupling reactions could be a pathway to more complex molecules.

Activation of the C–F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry, making it relatively inert. acs.org However, its position ortho to an alkyl group could allow for unique transformations via ortho-lithiation or transition-metal-mediated C–F activation. The influence of the chloroalkyl sidechain on the electronic properties of the C-F bond is a key area for study. nih.gov

Intramolecular Reactions: The proximity of the chloroalkyl chain to the fluorinated ring could be exploited to trigger intramolecular cyclization reactions, potentially forming novel heterocyclic scaffolds. This could be initiated by forming a carbanion, carbocation, or radical on the sidechain.

| Reactive Site | Potential Transformation | Research Goal |

| C(sp³)–Cl Bond | Nucleophilic Substitution (SN2) | Investigate stereochemical outcomes with various nucleophiles. |

| Grignard Reagent Formation | Explore subsequent reactions with electrophiles to build molecular complexity. | |

| Reductive Dechlorination | Develop methods for selective removal of chlorine while retaining other functional groups. | |

| C(sp²)–F Bond | Nucleophilic Aromatic Substitution (SNAr) | Determine the activating/deactivating effect of the ortho-chloroalkyl group. vapourtec.com |

| C–F Bond Activation/Functionalization | Use transition metal catalysts to replace fluorine with other groups. | |

| Aromatic C–H Bonds | Directed C–H Functionalization | Utilize the fluorine or alkyl group to direct metallation and subsequent reaction at specific positions on the ring. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and transformation of halogenated compounds often involve highly reactive or hazardous reagents and can be exothermic. researchgate.net Flow chemistry offers significant advantages in terms of safety, control, and scalability for such processes. rsc.orgresearchgate.net

Future work in this area should target:

Continuous Synthesis: Developing a multi-step continuous flow process for the synthesis of this compound. This could involve sequential reactor modules for arylation, halogenation, and purification, minimizing manual handling of intermediates. nih.gov

Safe Generation and Use of Reagents: Halogenation reactions, particularly those involving elemental chlorine or other aggressive chlorinating agents, can be performed more safely in flow reactors where small quantities are generated and consumed in situ. researchgate.net

Automated Reaction Optimization: Integrating flow reactors with automated systems (e.g., using machine learning algorithms) to rapidly screen reaction conditions (temperature, residence time, stoichiometry) to identify optimal parameters for yield and selectivity.

Advanced Computational Methodologies for Complex Systems

Computational chemistry provides powerful tools for predicting and understanding the behavior of complex molecules. For this compound, computational studies can guide experimental work and rationalize observed outcomes.

Key research directions include:

Conformational Analysis: Determining the preferred three-dimensional structure and rotational energy barriers of the molecule, which is crucial for understanding its reactivity and interactions.

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model transition states for proposed synthetic routes and subsequent reactions. nih.gov This can help predict stereochemical outcomes and identify potential side reactions. nih.gov

Prediction of Spectroscopic Properties: Calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F) and other spectroscopic data to aid in the characterization of the molecule and its reaction products. acs.org The unique electronic environment created by the combination of chlorine and fluorine substituents could lead to interesting and predictive spectroscopic signatures. researchgate.net

| Computational Method | Application Area | Objective |

| Density Functional Theory (DFT) | Reaction Pathway Analysis | Calculate activation energies and transition state geometries to predict the feasibility and stereoselectivity of synthetic steps. nih.gov |